4-{[4-(3-methoxybenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole
Overview
Description
4-{[4-(3-methoxybenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.09768286 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antibacterial Activities
A significant body of research has been dedicated to the synthesis and evaluation of benzothiazole derivatives, including those similar to 4-{[4-(3-methoxybenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole, for their antimicrobial and antibacterial properties. For instance, Patel et al. (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles and further derived compounds that exhibited considerable antibacterial activity (Patel & Agravat, 2009). Similarly, Mohamed (2007) reported on the synthesis of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides, some of which showed significant antibacterial activities against common pathogens like E. coli and Staphylococcus aureus (Mohamed, 2007).
Photodynamic Therapy for Cancer Treatment
In the realm of cancer treatment, Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzothiazole-derived groups, demonstrating high singlet oxygen quantum yield, which is crucial for the effectiveness of photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). These compounds' promising photophysical and photochemical properties suggest their potential as Type II photosensitizers, highlighting an innovative approach to targeting cancer cells.
Synthesis and Structural Characterization
The synthesis and structural characterization of these compounds are critical for understanding their function and potential applications. For example, Patel et al. (2014) developed a series of piperazine-based benzothiazolyl-4-thiazolidinones through a highly accelerated N-formylation process, showing potent antibacterial effects against various bacterial strains (Patel & Park, 2014). The detailed structural assignments were achieved using FT-IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis, underscoring the importance of molecular structure in the biological activity of these compounds.
Properties
IUPAC Name |
4-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-25-15-5-2-4-14(12-15)13-21-8-10-22(11-9-21)27(23,24)17-7-3-6-16-18(17)20-26-19-16/h2-7,12H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMVKVQHJXZAJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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